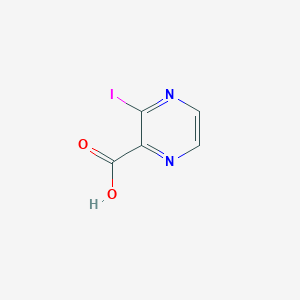

3-Iodopyrazine-2-carboxylic acid

Description

Significance of Halogenated Heterocycles in Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. acs.orgwikipedia.org When these rings are substituted with halogens (fluorine, chlorine, bromine, or iodine), their chemical reactivity and physical properties are significantly altered, making them exceptionally versatile tools in organic synthesis. nih.gov Halogen atoms can act as directing groups, influencing the regioselectivity of subsequent reactions, and can be readily substituted through various cross-coupling reactions, allowing for the construction of complex molecular architectures. acs.orgyoutube.com The introduction of halogens can also enhance the biological activity of a molecule, a strategy frequently employed in drug discovery. nih.gov

Overview of Pyrazine-Based Scaffolds in Advanced Chemical Sciences

Pyrazine (B50134), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in a multitude of biologically active compounds. mdpi.comnih.gov Its derivatives are found in numerous pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.govbenthamdirect.com The presence of the pyrazine core can influence a molecule's conformation, electronic properties, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. nih.gov Consequently, pyrazine-based scaffolds are extensively explored in the design of new drugs for a variety of diseases. mdpi.combenthamdirect.com

Research Context of 3-Iodopyrazine-2-carboxylic Acid within Pyrazine Chemistry

Within the diverse family of pyrazine derivatives, this compound stands out as a valuable synthetic intermediate. Its structure combines the features of a pyrazine ring, a carboxylic acid group, and an iodine atom. This unique combination of functional groups makes it a highly reactive and versatile building block for the synthesis of more complex pyrazine-containing molecules. The iodine atom, in particular, serves as a handle for introducing various substituents onto the pyrazine ring via transition metal-catalyzed cross-coupling reactions. The carboxylic acid group, on the other hand, can be readily converted into other functional groups, such as esters and amides, further expanding its synthetic utility. researchgate.net

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 212471-40-4 sigmaaldrich.com |

| Molecular Formula | C5H3IN2O2 uni.lu |

| Molecular Weight | 250.0 g/mol sigmaaldrich.com |

| Physical Form | White to yellow solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | Refrigerator sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound is a key area of research, as its availability is crucial for its application in organic synthesis. While specific, detailed synthetic procedures are often proprietary, the general approach likely involves the iodination of a suitable pyrazine-2-carboxylic acid precursor.

The reactivity of this compound is dominated by the interplay of its three functional groups: the pyrazine ring, the iodine atom, and the carboxylic acid.

Reactions involving the Iodine Atom: The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic aromatic substitution reactions. More importantly, it is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyrazine ring, providing access to a vast array of substituted pyrazine derivatives.

Reactions involving the Carboxylic Acid Group: The carboxylic acid group can undergo standard transformations. It can be esterified to form the corresponding methyl or ethyl esters, or it can be converted into an amide by reaction with an amine in the presence of a coupling agent. researchgate.net Decarboxylation, the removal of the carboxylic acid group, is also a possible transformation under certain conditions. nih.gov

Reactions involving the Pyrazine Ring: The pyrazine ring itself is an electron-deficient system, which influences the reactivity of its substituents. The presence of the electron-withdrawing carboxylic acid group and the iodine atom further deactivates the ring towards electrophilic aromatic substitution.

Applications in Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity. Its ability to undergo a wide range of chemical transformations makes it a valuable tool for medicinal chemists and other synthetic organic chemists.

For instance, the iodine atom can be replaced with various organic groups through cross-coupling reactions to generate libraries of novel pyrazine derivatives for high-throughput screening in drug discovery programs. The carboxylic acid group can be modified to introduce different functionalities that can interact with biological targets or improve the pharmacokinetic properties of a lead compound.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOQJDWRYSXFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630561 | |

| Record name | 3-Iodopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212471-40-4 | |

| Record name | 3-Iodopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodopyrazine 2 Carboxylic Acid

Direct Iodination Strategies for Pyrazine-2-carboxylic Acid Scaffolds

The direct introduction of an iodine atom onto the pyrazine-2-carboxylic acid scaffold presents a conceptually straightforward approach to 3-iodopyrazine-2-carboxylic acid. This strategy is predicated on the electrophilic substitution of a hydrogen atom on the pyrazine (B50134) ring. The pyrazine ring is an electron-deficient system, which can make direct electrophilic halogenation challenging. However, the carboxylic acid group at the 2-position can influence the regioselectivity of the substitution.

Common iodinating agents for aromatic systems include molecular iodine in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). For instance, various methoxy- or methyl-substituted aromatic compounds have been regioselectively iodinated with N-iodosuccinimide in the presence of a catalytic amount of trifluoroacetic acid, yielding excellent results under mild conditions. organic-chemistry.org While a specific protocol for the direct iodination of pyrazine-2-carboxylic acid to its 3-iodo derivative is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on heteroaromatic systems suggest that such a reaction would likely require activating conditions or a suitable catalyst to overcome the electron-deficient nature of the pyrazine ring.

Multi-Step Synthesis Pathways Involving Pyrazine Precursors

Due to the potential challenges of direct iodination, multi-step synthetic sequences starting from pre-functionalized pyrazine precursors are a common and often more controlled route to this compound. These pathways typically involve the introduction of a functional group at the 3-position that can be subsequently converted to an iodo group, or the use of a precursor where the desired regiochemistry is already established.

Functional Group Interconversions on Pyrazine Rings

A prominent strategy in this category is the conversion of a 3-amino group to a 3-iodo group via a Sandmeyer-type reaction. The starting material for this sequence is 3-aminopyrazine-2-carboxylic acid. This precursor can be synthesized from pyrazine-2,3-dicarboxylic acid. consensus.app The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from aryl amines. wikipedia.org

The general transformation involves the diazotization of the 3-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a source of iodide, typically potassium iodide, to yield the this compound. organic-chemistry.orgmasterorganicchemistry.com While the general mechanism of the Sandmeyer reaction is well-understood and involves a radical-nucleophilic aromatic substitution, specific reaction conditions such as temperature, solvent, and the nature of the iodide source can significantly impact the yield and purity of the final product. wikipedia.org

Table 1: Key Steps in the Sandmeyer Synthesis of this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Diazotization | 3-aminopyrazine-2-carboxylic acid, NaNO₂, HCl | 3-Diazoniumpyrazine-2-carboxylic acid salt |

| 2 | Iodination | 3-Diazoniumpyrazine-2-carboxylic acid salt, KI | This compound |

Regioselective Halogenation Approaches for Pyrazine Derivatives

Another multi-step approach involves the synthesis of a different 3-halopyrazine-2-carboxylic acid, such as the 3-chloro derivative, followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodo group. The synthesis of 3-chloropyrazine-2-carbonitrile (B110518) has been reported, which could potentially be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com The subsequent halogen exchange would involve treating the 3-chloro derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The success of this reaction depends on the relative reactivity of the carbon-halogen bonds and the solubility of the resulting salts.

Green Chemistry and Sustainable Synthetic Protocols for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry protocols for the synthesis of this compound are not extensively reported, general strategies for the sustainable synthesis of pyrazine derivatives can be considered. These include the use of environmentally benign solvents, catalysts, and energy sources.

For instance, one-pot syntheses of pyrazine derivatives from various starting materials in greener solvents like water or ethanol (B145695) are being explored. commonorganicchemistry.com The development of catalytic systems that can operate under milder conditions and with higher atom economy is also a key focus. In the context of the multi-step syntheses described above, the use of catalytic rather than stoichiometric amounts of reagents, and the replacement of hazardous solvents with more sustainable alternatives, would represent significant steps towards a greener synthesis of this compound.

Further research into direct C-H activation and iodination of the pyrazine ring using non-toxic catalysts and benign reaction media could pave the way for more sustainable and efficient production of this valuable chemical compound.

Chemical Reactivity and Transformations of 3 Iodopyrazine 2 Carboxylic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodopyrazine-2-carboxylic acid is susceptible to cleavage and subsequent functionalization through a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Carbonylation Reactions (e.g., Aminocarbonylation, Alkoxycarbonylation)

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO). nih.gov In the case of this compound, this reaction can proceed via aminocarbonylation or alkoxycarbonylation to yield amides or esters, respectively. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govacs.orgresearchgate.net

The process involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion into the palladium-carbon bond. The resulting acyl-palladium complex then undergoes nucleophilic attack by an amine (for aminocarbonylation) or an alcohol (for alkoxycarbonylation) to generate the final product and regenerate the palladium(0) catalyst.

While specific studies on this compound are not prevalent, research on analogous heteroaromatic iodides, such as 3-iodopyridine, demonstrates the feasibility of these transformations. nih.govacs.org The selectivity towards either aminocarbonylation or alkoxycarbonylation can often be controlled by the choice of base and reaction conditions. nih.gov For instance, with aminoalcohols as nucleophiles, the use of a strong, non-coordinating base may favor aminocarbonylation, while a weaker base might lead to alkoxycarbonylation. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Carbonylation on Related Heteroaromatic Iodides

| Heteroaromatic Iodide | Nucleophile | Product Type | Catalyst System | Reference |

| 3-Iodopyridine | Aminoethanol | Amide | Pd(OAc)₂, TPP, Cs₂CO₃ | nih.govacs.org |

| 2-Iodothiophene | Aminoethanol | Amide | Pd(OAc)₂, TPP, Cs₂CO₃ | nih.govacs.org |

| 3-Iodopyridine | Methanol | Ester | Silica-supported Pd-phosphine | researchgate.net |

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. snnu.edu.cnconicet.gov.arnih.gov This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. conicet.gov.ar For this compound, a Suzuki-Miyaura coupling would replace the iodine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid or ester.

The catalytic cycle typically involves the oxidative addition of the iodo-pyrazine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The inclusion of heterocyclic compounds in these couplings can sometimes be challenging due to potential chelation of the heteroatoms to the metal center, which can slow down or inhibit the catalyst. snnu.edu.cn

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl substituent at the 3-position of the pyrazine (B50134) ring. The reaction is carried out under mild conditions and is a cornerstone for the synthesis of conjugated enynes and arylalkynes. organic-chemistry.orgrsc.org

The mechanism is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. organic-chemistry.org There are also copper-free versions of the Sonogashira coupling. organic-chemistry.org

Negishi and Stille Coupling Reactions

Negishi Coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org In the context of this compound, a Negishi coupling would provide a route to introduce a variety of alkyl, alkenyl, or aryl groups.

Stille Coupling utilizes a palladium catalyst to couple an organohalide with an organotin reagent (stannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture and the mild reaction conditions, which are compatible with functional groups like carboxylic acids. thermofisher.compsu.edu However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

Table 2: Overview of Negishi and Stille Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, couples various carbon hybridizations. | wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (Stannane) | Palladium | Mild conditions, reagent stability, tolerates many functional groups. | organic-chemistry.orgwikipedia.orgthermofisher.com |

Decarboxylative Coupling Reactions

Decarboxylative cross-coupling reactions are an innovative class of reactions where a carboxylic acid is used as a coupling partner, with the concomitant loss of carbon dioxide. researchgate.net This is a particularly relevant transformation for this compound, as it offers a way to functionalize the pyrazine ring at the 2-position by replacing the carboxylic acid group. These reactions can be used to form C-C or C-heteroatom bonds. manchester.ac.ukacs.orgnih.gov

One approach is the decarboxylative Suzuki-Miyaura coupling, where a (hetero)aromatic carboxylic acid couples with a boronic acid. manchester.ac.uk Another variant is the decarbonylative Sonogashira coupling, where carboxylic acids are used as electrophiles to react with alkynes. rsc.orgnih.gov These methods are advantageous as they use readily available and stable carboxylic acids as starting materials. researchgate.netacs.org The reaction can also proceed through a radical mechanism, particularly in photoredox or copper-catalyzed systems. nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus not reactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo nucleophilic attack. wikipedia.orgscience.gov

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to SNAr reactions, especially when a good leaving group like a halide is present. nih.govyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For this compound, the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, along with the carboxylate group, activates the ring towards nucleophilic attack. The iodine atom can serve as the leaving group in such a reaction. These reactions are often observed on pyridine (B92270) and related heterocycles and are a fundamental transformation in medicinal chemistry. nih.govyoutube.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides. Standard synthetic protocols can be employed to transform this functional group, providing access to compounds with diverse properties and potential applications.

Esterification and Amidation Reactions

Esterification of this compound can be readily achieved under standard conditions. For instance, treatment with an alcohol, such as methanol, in the presence of an acid catalyst or using a reagent like dimethyl sulfate, yields the corresponding methyl ester, methyl 3-iodopyrazine-2-carboxylate. rsc.orgorganic-chemistry.org This transformation is a common strategy to protect the carboxylic acid or to modify the compound's solubility and electronic properties.

Amidation reactions are also a cornerstone for derivatizing this compound. These reactions involve the coupling of the carboxylic acid with a primary or secondary amine. The process typically requires the activation of the carboxylic acid, which can be accomplished by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. sigmaaldrich.com The resulting activated species readily reacts with an amine to form the corresponding pyrazine-2-carboxamide. Alternatively, peptide coupling reagents such as propylphosphonic anhydride (B1165640) (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with 1-hydroxybenzotriazole (B26582) (HOBt), or N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uroniumtetrafluoroborate (TBTU) can facilitate the direct condensation of the carboxylic acid with an amine, often under milder conditions. organic-chemistry.org For example, the reaction of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines has been shown to proceed efficiently, suggesting a similar reactivity for the iodo-analogue. libretexts.org

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Esterification | Methanol, Acid catalyst (e.g., H₂SO₄) or Dimethyl sulfate | Methyl 3-iodopyrazine-2-carboxylate | rsc.orgorganic-chemistry.org |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (R¹R²NH), Base (e.g., Pyridine) | N-substituted-3-iodopyrazine-2-carboxamide | sigmaaldrich.com |

| Amidation (Direct Coupling) | Amine (R¹R²NH), Coupling reagent (e.g., T3P, EDCI/HOBt) | N-substituted-3-iodopyrazine-2-carboxamide | organic-chemistry.org |

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid moiety in this compound to a primary alcohol (3-iodo-2-(hydroxymethyl)pyrazine) can be achieved using strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are typically effective for this transformation. However, care must be taken as these potent reagents could potentially interact with the pyrazine ring or the carbon-iodine bond, leading to undesired side reactions.

Decarboxylation, the removal of the carboxyl group, represents another potential transformation. The decarboxylation of heteroaromatic carboxylic acids can be challenging but is influenced by the position of the carboxyl group relative to the heteroatoms. For pyridinecarboxylic acids, the 2-substituted isomer (picolinic acid) undergoes decarboxylation more readily than the 3- or 4-isomers. nih.gov This is attributed to the stabilization of the reaction intermediate by the adjacent nitrogen atom through a zwitterionic species. nih.gov Given the structural similarity, this compound is expected to undergo decarboxylation to yield 2-iodopyrazine (B2397660) under thermal or metal-catalyzed conditions. libretexts.org Methodologies for decarboxylation often employ catalysts such as copper, palladium, or silver salts, or can be performed under basic conditions at elevated temperatures, for example, using potassium carbonate in a high-boiling solvent like toluene. wikipedia.orglibretexts.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

The iodine atom at the C3 position is a prime site for halogen-metal exchange, a powerful reaction for creating a new carbon-nucleophile. This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. rsc.org The exchange is generally very fast for iodides compared to bromides or chlorides. rsc.org The resulting 3-lithiopyrazine-2-carboxylate species is a potent nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C3 position.

The presence of the adjacent carboxylate and the pyrazine nitrogens can influence the reaction through chelation, potentially accelerating the exchange. rsc.org Following the formation of the lithiated intermediate, the addition of an electrophile allows for the synthesis of diverse derivatives.

| Electrophile | Reagent Example | Product Class (after work-up) |

| Protons | H₂O | 3-H-Pyrazine-2-carboxylic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | α-Hydroxyalkyl-pyrazine derivatives |

| Carbon Dioxide | CO₂ (gas or solid) | Pyrazine-2,3-dicarboxylic acid |

| Alkyl Halides | Iodomethane | 3-Methylpyrazine-2-carboxylic acid |

| Disulfides | Dimethyl disulfide | 3-(Methylthio)pyrazine-2-carboxylic acid |

This strategy provides a versatile route to functionalized pyrazines that might be difficult to access through other means.

Functionalization of the Pyrazine Ring System

Beyond halogen-metal exchange, the carbon-iodine bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The high reactivity of the C-I bond makes it an ideal substrate for these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.orgyoutube.com Coupling this compound with various aryl or heteroaryl boronic acids would yield 3-aryl or 3-heteroaryl pyrazine-2-carboxylic acid derivatives. This method is widely used in the pharmaceutical industry for constructing biaryl scaffolds. nih.gov

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira reaction is employed. It couples the iodo-pyrazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction provides a direct route to 3-alkynylpyrazine-2-carboxylic acids, which are versatile intermediates for further synthesis. youtube.com

Heck Coupling: The Heck reaction allows for the formation of a new C-C bond by coupling the aryl iodide with an alkene. organic-chemistry.orgwikipedia.org This would result in the formation of 3-alkenylpyrazine-2-carboxylic acid derivatives, typically with high stereoselectivity.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgnih.gov This provides a direct pathway to 3-aminopyrazine-2-carboxylic acid derivatives, which are important structures in medicinal chemistry.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the systematic modification of the pyrazine core to explore structure-activity relationships in various chemical and biological contexts.

Applications of 3 Iodopyrazine 2 Carboxylic Acid As a Synthetic Intermediate

Precursor in Medicinal Chemistry

The pyrazine (B50134) ring is a common scaffold in many biologically active compounds and approved drugs. Pyrazine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties rjpbcs.comresearchgate.net. 3-Iodopyrazine-2-carboxylic acid serves as a key starting material for the synthesis of novel pharmaceutical agents due to the reactivity of the carbon-iodine bond, which allows for the facile introduction of various organic fragments through established synthetic methodologies.

The dual functionality of this compound makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the iodo group can be substituted using powerful cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.com. This synthetic flexibility allows for the systematic exploration of the chemical space around the pyrazine core, which is a critical aspect of modern drug development. For instance, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups at the 3-position, a common strategy for modulating the biological activity and pharmacokinetic properties of a lead compound organic-chemistry.orgresearchgate.netmanchester.ac.uk. Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, which can serve as precursors for further transformations or as key pharmacophoric elements organic-chemistry.orgwikipedia.orgyoutube.com. The Buchwald-Hartwig amination provides a direct route to 3-aminopyrazine derivatives, a structural motif present in many biologically active molecules wikipedia.orgorganic-chemistry.orglibretexts.org.

Pyrazine derivatives have been investigated for their potential as anti-inflammatory agents rjpbcs.comsemanticscholar.org. The synthesis of novel pyrazine-based compounds with anti-inflammatory properties can be achieved starting from this compound. By utilizing cross-coupling reactions, various substituents known to be associated with anti-inflammatory activity can be attached to the pyrazine ring. For example, the introduction of specific aryl or heteroaryl groups can lead to the development of selective inhibitors of inflammatory targets. While direct synthesis from this compound is not extensively documented in readily available literature, the general synthetic utility of aryl iodides in constructing molecules with anti-inflammatory potential is a well-established principle in medicinal chemistry.

The pyrazine nucleus is a key component of several anticancer agents rjpbcs.comscispace.comnih.govrsc.org. The synthetic versatility of this compound makes it a valuable precursor in the quest for new anticancer drugs. For example, imidazo[1,2-a]pyrazine derivatives, which can be synthesized from appropriately substituted pyrazines, have shown significant anticancer activity nih.govrsc.org. The iodine atom in this compound can be used to introduce functionalities that enhance the cytotoxic activity or selectivity of the resulting compounds towards cancer cells. Research on other substituted pyrazine-2-carboxylic acid derivatives has demonstrated their potential as anticancer agents, with some compounds showing moderate to potent cytotoxicity against various cancer cell lines scispace.com.

Below is a table of exemplary pyrazinoic acid derivatives and their reported anticancer activity:

| Compound | Cancer Cell Line | IC50 (µM) |

| P16 | A549 (Lung) | 6.11 |

| P16 | MCF-7 (Breast) | 10.64 |

| P16 | HT-29 (Colon) | 14.92 |

| P5 | A549 (Lung) | 14.09 |

| P5 | MCF-7 (Breast) | 8.90 |

| P5 | HT-29 (Colon) | 16.38 |

Data sourced from a study on novel pyrazinoic acid derivatives as anticancer agents scispace.com.

Derivatives of pyrazine-2-carboxylic acid have a long history in the development of antimicrobial agents, with the most notable example being pyrazinamide (B1679903), a first-line drug for the treatment of tuberculosis nih.govnih.gov. The synthesis of novel pyrazinamide analogs and other pyrazine-based antimicrobial agents often involves the modification of the pyrazine ring. This compound can serve as a key intermediate in this context, allowing for the introduction of various lipophilic or electronically diverse groups at the 3-position, which can influence the antimicrobial spectrum and potency of the final compounds rjpbcs.comresearchgate.net. Studies on substituted amides of pyrazine-2-carboxylic acids have shown significant antituberculotic and antifungal activities nih.gov. For instance, certain derivatives have exhibited high inhibitory activity against Mycobacterium tuberculosis nih.gov.

The following table summarizes the antimicrobial activity of some pyrazine-2-carboxylic acid derivatives:

| Derivative | Target Organism | Activity |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Spinach chloroplasts (photosynthesis inhibition) | IC50 = 0.026 mmol·dm-3 |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | C. albicans | MIC = 3.125 µgmL-1 |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans | MIC = 3.125 µgmL-1 |

Data compiled from studies on substituted amides of pyrazine-2-carboxylic acids and pyrazine-2-carboxylic acid derivatives of piperazines rjpbcs.comnih.gov.

Beyond the specific therapeutic areas mentioned above, this compound is a building block for a wide range of other biologically active pyrazine-containing molecules. The ability to introduce diverse functionalities onto the pyrazine core allows for the synthesis of compounds with potential applications in various fields of biology and medicine. The pyrazine scaffold is present in numerous natural products and synthetic compounds with diverse biological profiles, and this compound provides a convenient entry point for the synthesis of novel analogs of these molecules rjpbcs.comresearchgate.net.

Ligand Development in Catalysis

In addition to its role in medicinal chemistry, this compound has potential applications in the development of ligands for catalysis. The pyrazine ring, with its two nitrogen atoms, can act as a coordinating moiety for metal ions. The carboxylic acid group can also participate in metal coordination or be derivatized to introduce other coordinating groups. The iodo-substituent can be used to assemble more complex ligand structures through cross-coupling reactions.

The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of a metal catalyst. Pyrazine-based ligands have been used in the construction of coordination polymers and metal-organic frameworks (MOFs) researchgate.net. While the direct use of this compound in ligand synthesis is not widely reported, its structure suggests several possibilities. For example, the carboxylic acid and one of the pyrazine nitrogens can form a bidentate chelate with a metal center. Furthermore, the iodo group can be replaced by a coordinating group, such as a phosphine (B1218219) or another N-heterocycle, via a suitable cross-coupling reaction, leading to the formation of multidentate ligands. These ligands could find applications in various catalytic transformations, including but not limited to, cross-coupling reactions, hydrogenations, and oxidations mdpi.comnih.govresearchgate.net. The ability to systematically modify the ligand structure starting from this compound would allow for the fine-tuning of the catalyst's properties for a specific application.

Building Block for Complex Heterocyclic Architectures

This compound is a versatile bifunctional molecule that serves as a valuable starting material for the construction of more complex, fused heterocyclic systems. The presence of both a carboxylic acid and an iodine atom on the pyrazine ring allows for a variety of subsequent chemical transformations. The carboxylic acid moiety can be readily converted into esters or amides, while the iodo group provides a reactive site for palladium-catalyzed cross-coupling reactions. This dual reactivity enables chemists to strategically build intricate molecular scaffolds, many of which are of interest in medicinal chemistry and materials science.

The general strategy for utilizing this compound and its derivatives involves leveraging the carbon-iodine bond for the formation of new carbon-carbon or carbon-nitrogen bonds. This is typically achieved through well-established cross-coupling methodologies such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions. These reactions are powerful tools for creating complex molecular frameworks by connecting different aromatic or heteroaromatic rings.

Sonogashira Coupling for the Synthesis of Pteridines

A notable application of a derivative of this compound is in the synthesis of pteridines, which are bicyclic heterocycles composed of fused pyrazine and pyrimidine rings. Pteridine derivatives are found in a variety of biologically important molecules, including folic acid and biopterin.

In a multi-step synthesis of pteridine derivatives, methyl-3-amino-6-iodopyrazine-2-carboxylate, a close derivative of the title compound, undergoes a Sonogashira coupling reaction with a protected terminal alkyne. This reaction is a key step in elongating the carbon framework and introducing the necessary functionality for the subsequent cyclization to form the fused pyrimidine ring. The reaction proceeds by activating the 3-amino group to form a thiourea, which then undergoes cyclization to complete the pteridine core.

Table 1: Sonogashira Coupling for Pteridine Synthesis This table is based on the synthesis of a pteridine derivative from a closely related starting material.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| Methyl-3-amino-6-iodopyrazine-2-carboxylate | TBDPS-protected alkyne | Pd catalyst | - | - | Methyl-3-amino-6-((tri-tert-butylsilyl)ethynyl)pyrazine-2-carboxylate |

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyrido[2,3-b]pyrazines

While direct examples starting from this compound are not extensively documented in readily available literature, the synthetic utility of iodo-substituted pyrazine systems is well-established in the construction of complex heterocycles like pyrido[2,3-b]pyrazines. These compounds are of interest for their potential biological activities.

In a typical synthetic route, an iodo-substituted pyrido[2,3-b]pyrazine can be coupled with various arylboronic acids via a Suzuki-Miyaura reaction. This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between aromatic rings. For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully coupled with 2-thienylboronic acid to yield the corresponding 8-(2-thienyl) derivative. This demonstrates the feasibility of using iodo-substituted pyrazine cores as platforms for introducing diverse aryl and heteroaryl substituents.

Table 2: Suzuki-Miyaura Coupling of an Iodo-substituted Pyrido[2,3-b]pyrazine This table is based on the reaction of a related iodo-heterocycle to illustrate the potential of the iodo-pyrazine scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine | 75% |

Buchwald-Hartwig Amination for the Formation of N-Aryl Derivatives

The carbon-iodine bond in this compound and its derivatives is also amenable to the formation of carbon-nitrogen bonds through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-arylated compounds. While specific examples with this compound are not prevalent, the reaction is widely used for a variety of aryl and heteroaryl iodides.

The application of this methodology would allow for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazine ring, leading to a diverse library of 3-aminopyrazine-2-carboxylic acid derivatives. These derivatives could then be further elaborated through reactions of the carboxylic acid group to form more complex heterocyclic structures. The reaction of various aryl iodides with different amines, including heterocyclic amines, has been shown to proceed in high yields using a nickel-based catalytic system activated by a phenylboronic ester.

Table 3: Representative Buchwald-Hartwig-Type Amination of Aryl Iodides This table illustrates the general applicability of this reaction type to aryl iodides.

| Aryl Iodide | Amine | Catalyst System | Activator | Base | Solvent | Product | Yield |

| Iodobenzene | Aniline | Ni(acac)₂ | Phenylboronic ester | Cs₂CO₃ | 1,4-Dioxane | N-Phenylaniline | 96% |

| 3-Iodopyridine | Aniline | Ni(acac)₂ | Phenylboronic ester | Cs₂CO₃ | 1,4-Dioxane | N-Phenylpyridin-3-amine | 86% |

Computational and Theoretical Investigations Pertaining to 3 Iodopyrazine 2 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. While specific DFT studies exclusively focused on 3-iodopyrazine-2-carboxylic acid are not abundant in the public literature, extensive research on related pyrazine (B50134) derivatives provides a solid framework for understanding its electronic structure and reactivity. nih.govnih.govnih.govresearchgate.netnih.gov

DFT calculations on pyrazine and its substituted analogs consistently show that the pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. researchgate.net The introduction of a carboxylic acid group at the 2-position and an iodine atom at the 3-position further modulates the electronic landscape of the molecule. The carboxylic acid group is a well-known electron-withdrawing group, which is expected to further decrease the electron density of the pyrazine ring. Conversely, iodine, being a halogen, can exhibit both inductive electron-withdrawing and resonance electron-donating effects, although the inductive effect typically dominates in such aromatic systems.

Quantum chemical calculations on similar heteroaromatic systems have shown that substituents significantly influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.netnih.gov For this compound, the combined electron-withdrawing nature of the pyrazine ring and the carboxylic acid substituent would likely lead to a low-lying LUMO, making it susceptible to nucleophilic attack.

The reactivity of related pyrazine carboxamide derivatives has been investigated using DFT, revealing how substituent effects influence properties like the chemical potential and electrophilicity index. nih.gov These studies provide a basis for predicting that this compound would possess a significant electrophilic character.

Table 1: Predicted Electronic Properties of this compound based on Analogous DFT Studies

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| HOMO Energy | Relatively low | The electron-deficient pyrazine ring and the electron-withdrawing carboxylic acid group lower the energy of the HOMO. |

| LUMO Energy | Low | The strong electron-withdrawing nature of the pyrazine and carboxyl groups leads to a low-energy LUMO, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to large | While the LUMO is lowered, the HOMO is also stabilized, likely resulting in a significant energy gap, suggesting good kinetic stability. nih.govresearchgate.netnih.gov |

| Electron Density | Non-uniform | The nitrogen atoms, the carboxylic acid group, and the iodine atom create distinct regions of high and low electron density across the molecule. |

| Reactivity | Electrophilic | The overall electron-deficient character makes the molecule a good candidate for reactions with nucleophiles. |

This table is generated based on qualitative predictions from DFT studies on analogous pyrazine and heteroaromatic compounds.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically for reactions involving this compound are scarce. However, its structure suggests that it can participate in a variety of well-established reaction mechanisms, particularly those involving the carbon-iodine bond. One of the most relevant and widely utilized reactions for such halo-heteroaromatic compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.orgmdpi.comresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org For this compound, this reaction would involve the coupling of the pyrazine ring at the 3-position with various aryl or heteroaryl boronic acids or their esters.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate.

Transmetalation: The organoboron reagent then reacts with the palladium(II) intermediate in a process called transmetalation. A base is typically required to facilitate this step, which results in the transfer of the organic group from boron to palladium, forming a new palladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The efficiency and success of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. nih.govlibretexts.orgmdpi.com Given the presence of the carboxylic acid group, the reaction conditions would need to be carefully selected to avoid any unwanted side reactions.

Another potential reaction is the iodolactonization of related 3-alkynylpicolinic acids, which proceeds via an electrophilic cyclization mechanism. researchgate.net While this compound itself does not possess an alkynyl group, this highlights the reactivity of the halogen and carboxylic acid moieties in proximity on a heterocyclic ring.

Quantum Chemical Analysis of Substitution Effects on Pyrazine Reactivity

Quantum chemical calculations are instrumental in dissecting the influence of substituents on the reactivity of aromatic and heteroaromatic rings. researchgate.net The pyrazine ring is inherently less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the two nitrogen atoms. researchgate.net The presence of both an iodine atom and a carboxylic acid group on the pyrazine ring of this compound introduces competing and synergistic electronic effects.

The carboxylic acid group at the 2-position is a strong deactivating group for electrophilic aromatic substitution and a meta-director in benzene chemistry. On the pyrazine ring, its electron-withdrawing nature further reduces the electron density, making electrophilic attack even more challenging.

The iodine atom at the 3-position has a more complex influence. Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho- and para-directors in electrophilic aromatic substitution because of their ability to donate a lone pair of electrons through resonance. In the context of the already electron-poor pyrazine ring, the inductive effect of iodine will further decrease reactivity.

Computational studies on substituted pyrazines and other azines help to quantify these effects. researchgate.netresearchgate.net For instance, analysis of the molecular electrostatic potential (MEP) can reveal the most electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show the most negative potential around the nitrogen atoms and the carbonyl oxygen of the carboxylic acid, while the ring carbon atoms and the hydrogen atoms would be regions of positive potential.

The low reactivity of azines towards electrophilic substitution is often explained by a frontier orbital control of the reaction. researchgate.net DFT studies have shown that the HOMOs of many azines are not π orbitals, which are necessary for electrophilic aromatic substitution. researchgate.net The introduction of substituents can alter the nature and energy of these frontier orbitals, thereby influencing the reactivity.

Molecular Modeling and Docking Studies of Derivatives in Biological Systems

Pyrazine-2-carboxylic acid derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net In these studies, molecular docking is employed to understand how different substituents on the pyrazine ring influence the binding to the active site of the target protein.

A typical molecular docking workflow involves:

Preparation of the three-dimensional structures of the ligand (the pyrazine derivative) and the receptor (the protein).

Defining the binding site on the receptor, which is often the known active site of an enzyme.

Using a docking algorithm to explore the conformational space of the ligand within the binding site and to score the different binding poses based on their predicted binding affinity.

The results of these docking studies are often presented in terms of a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These studies also visualize the specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity and selectivity. researchgate.netresearchgate.netrjpbcs.commdpi.com

For derivatives of this compound, the iodine atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in a protein's active site.

Table 2: Representative Docking Study Results for Pyrazine-2-Carboxylic Acid Derivatives

| Derivative | Target Protein | Key Interactions Observed | Reference |

| Pyrazine-2-carboxamide derivatives | Mycobacterium tuberculosis InhA | Hydrogen bonding, π-π interactions | researchgate.netresearchgate.net |

| Substituted amides of pyrazine-2-carboxylic acids | Not specified (cytotoxicity study) | Correlation with molecular surface electrostatic potential | nih.govnih.gov |

| Piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid | GlcN-6-P synthase | Good inhibition and docking scores | rjpbcs.com |

This table summarizes findings from docking studies on compounds structurally related to this compound.

These computational studies collectively underscore the value of theoretical methods in characterizing novel compounds like this compound and in guiding the design of new derivatives with desired chemical and biological properties.

Future Directions and Emerging Research Avenues for 3 Iodopyrazine 2 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for Transformations

The future of synthesizing complex molecules derived from 3-iodopyrazine-2-carboxylic acid lies in the development of more efficient and sustainable catalytic systems. The iodo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.orgsigmaaldrich.com Future research will likely focus on creating novel palladium catalyst systems that offer higher yields, lower catalyst loadings, and broader substrate scope for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.comtandfonline.com This will enable the facile introduction of a wide array of aryl, alkynyl, and amino groups at the 3-position of the pyrazine (B50134) ring.

Beyond traditional palladium catalysis, there is a growing interest in greener, more cost-effective catalytic methods. Chemo-enzymatic strategies, which use enzymes to perform key chemical steps, are a promising avenue. nih.govresearchgate.net For instance, the use of enzymes like Lipozyme® TL IM has been shown to be effective in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. rsc.orgrsc.org Adapting such enzymatic processes for derivatives of this compound could lead to milder reaction conditions and reduced hazardous waste. rsc.org

Furthermore, the carboxylic acid group itself is a target for innovative catalytic transformations. nih.govdntb.gov.ua Metallaphotoredox catalysis, which uses light and transition metals like copper or nickel, has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids. nih.gov Applying these methods to this compound could unlock new synthetic pathways, allowing the direct conversion of the carboxyl group into other valuable functionalities. nih.gov Modern peptide coupling reagents, such as propyl phosphonic anhydride (B1165640) (T3P), also offer outstanding advantages like high yields and easy purification for forming amide bonds from the carboxylic acid moiety. rjpbcs.comresearchgate.net

Integration into High-Throughput Synthesis Methodologies

The structure of this compound makes it an ideal building block for high-throughput synthesis (HTS) and combinatorial chemistry. lifechemicals.comnih.gov HTS allows for the rapid generation of large libraries of related compounds, which is crucial for drug discovery and materials science research. nih.govmdpi.com The two distinct functional groups—the iodine atom and the carboxylic acid—serve as orthogonal handles for diversification. This means that each site can be modified independently to create a vast array of derivatives in a parallel fashion.

Future research will likely see the integration of this compound into automated synthesis platforms. Methodologies that allow for simple and efficient work-up procedures, such as purification by crystallization, are essential for the rapid production of compound libraries. nih.gov The development of robust, one-pot, multicomponent reactions (MCRs) involving a this compound core will be a key area of focus. mdpi.com These MCRs streamline the synthesis process, improve efficiency, and are highly compatible with the goals of HTS. mdpi.com The ultimate aim is to leverage this scaffold to quickly build and screen diverse chemical libraries to identify new leads for pharmaceuticals and advanced materials. lifechemicals.comnih.gov

Exploration in Advanced Materials Science Applications

The pyrazine ring is an electron-withdrawing heterocycle, a feature that makes its derivatives highly interesting for applications in materials science, particularly in optoelectronics. rsc.orgresearchgate.net Pyrazine-based materials are noted for their favorable charge transfer properties and are being explored for use in solar cells, light-emitting diodes, and field-effect transistors. rsc.org Recent studies have shown that pyrazine is a more efficient luminophore than benzene (B151609) for creating photoluminescent materials with red-shifted and enhanced emissions. acs.org

The functional groups of this compound are key to its potential in this field. The carboxylic acid can act as an anchor, allowing the molecule to be grafted onto the surfaces of semiconductor materials, a critical feature for devices like dye-sensitized solar cells. researchgate.net The iodine atom provides a site for further functionalization, enabling the tuning of the molecule's electronic and photophysical properties. By attaching different π-conjugated systems via cross-coupling reactions, researchers can precisely control the material's light absorption and emission characteristics. rsc.org Future work will involve synthesizing novel polymers and small molecules from this building block and evaluating their performance in various electronic and optical devices. lifechemicals.com The development of pyrazine-based fluorescent sensors for detecting metal ions and other analytes is another promising research direction. nih.govmdpi.com

Expanding the Scope of Bioactive Derivatives

The pyrazine core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. tandfonline.comlifechemicals.com Derivatives of pyrazine-2-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. tandfonline.comrjpbcs.comontosight.ai The anti-tuberculosis drug Pyrazinamide is a well-known example. researchgate.netlifechemicals.com

The future in this area is focused on using this compound as a starting point to generate novel, more potent, and selective therapeutic agents. The ability to easily modify both the 3-position (via the iodo group) and the 2-position (via the carboxylic acid) allows for extensive structure-activity relationship (SAR) studies. For example, researchers have synthesized various pyrazine-2-carboxylic acid derivatives with sulfonamide and piperazine (B1678402) moieties to create new compounds with significant antimicrobial and antioxidant activity. rjpbcs.comorientjchem.org

Recent studies have highlighted the potential of pyrazinoic acid derivatives as anticancer agents. scispace.com One study synthesized a series of twenty derivatives and tested their cytotoxicity against lung, breast, and colon cancer cell lines, with some compounds showing promising activity and the ability to induce apoptosis. scispace.com Another line of research involves creating hybrids of pyrazine and other bioactive natural products, which has yielded derivatives with a broad range of activities including antibacterial, antiparasitic, and antioxidant effects. nih.gov The continued exploration of new derivatives through strategic synthetic modifications is expected to yield a new generation of pyrazine-based drug candidates.

Data on Bioactive Pyrazine-2-Carboxylic Acid Derivatives

| Derivative Class | Target/Activity | Research Findings | Citations |

| Piperazine Derivatives | Antimicrobial, Antioxidant | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone showed good antioxidant and moderate antimicrobial activity. | rjpbcs.comresearchgate.net |

| Sulfonamide Derivatives | Antibacterial, Antifungal | Condensation with various sulfonamides produced compounds with evaluated antimicrobial activity. | orientjchem.org |

| Ester/Amide Derivatives | Anticancer | A derivative labeled "P16" showed an IC50 of 6.11 μM against the A549 lung cancer cell line and induced apoptosis. | scispace.com |

| Cinnamic Acid Hybrids | Neuroprotective | Derivatives showed protective activity in human microvascular endothelial and neuroblastoma cell lines against free radical damage. | nih.gov |

Q & A

Q. What are the common synthetic routes for 3-Iodopyrazine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation of pyrazine-2-carboxylic acid derivatives. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or via transition-metal-catalyzed reactions (e.g., CuI-mediated coupling). Critical parameters include temperature control (0–25°C), solvent selection (e.g., DMF or acetic acid), and stoichiometric ratios to minimize byproducts like diiodinated species. Post-synthesis, purification via recrystallization or column chromatography is essential . Key Characterization : Monitor reaction progress using TLC and confirm structure via -NMR (pyrazine ring protons at δ 8.5–9.5 ppm) and IR (carboxylic acid C=O stretch ~1700 cm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies aromatic protons and confirms iodination-induced deshielding. -NMR detects carboxylic carbon (~165–170 ppm) and iodine-substituted carbons.

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., carboxylic acid dimerization) and confirms iodine positioning on the pyrazine ring. Displacement parameters from crystallography can indicate thermal stability .

- Elemental Analysis : Validates purity (>99%) and stoichiometry .

Q. How does thermal stability impact experimental design for handling this compound?

- Methodological Answer : Thermal gravimetric analysis (TGA) of related iodopyrazine derivatives shows decomposition temperatures >200°C, suggesting stability under standard reaction conditions. However, prolonged heating above 150°C risks decarboxylation or iodine loss. Storage recommendations: desiccated at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational tools address contradictions in synthetic yields for this compound derivatives?

- Methodological Answer : Retrosynthesis algorithms (e.g., Reaxys or Pistachio) model reaction feasibility and identify competing pathways. For example, DFT calculations predict iodination regioselectivity on pyrazine rings, while kinetic simulations optimize reagent addition rates to suppress side reactions. Case studies show AI-driven route planning improves yields by 15–20% compared to trial-and-error approaches .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Methodological Answer : Derivatives like 3-aminopyrazine-2-carboxamides exhibit antimicrobial activity via inhibition of bacterial dihydrofolate reductase (DHFR). Assay design:

- In vitro MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative strains.

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

- Molecular Docking : Map iodine’s role in enhancing ligand-receptor binding affinity (e.g., hydrophobic interactions with DHFR active sites) .

Q. How do coordination polymers involving this compound influence material science applications?

- Methodological Answer : Copper(I) iodide complexes with iodopyrazines form thermally stable coordination polymers. Synthesis involves refluxing CuI and this compound in acetonitrile. Structural analysis (PXRD, SCXRD) reveals chain or layer geometries dependent on ligand coordination mode (monodentate vs. bridging). Applications include photocatalysis or luminescent materials, though iodine’s heavy atom effect may quench fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.